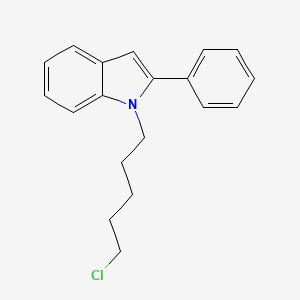
1-(5-Chloropentyl)-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropentyl)-2-phenyl-1H-indole is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Synthetic cannabinoids are often used in scientific research to study the endocannabinoid system and its effects on the human body. This particular compound has been studied for its potential psychoactive effects and its interactions with cannabinoid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-2-phenyl-1H-indole typically involves the reaction of 2-phenylindole with 5-chloropentyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions would be optimized to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropentyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 5-chloropentyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(5-Chloropentyl)-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of synthetic cannabinoids and their interactions with various reagents.
Biology: Employed in studies to understand the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for potential use in pharmaceuticals and other applications.
Mechanism of Action
The mechanism of action of 1-(5-Chloropentyl)-2-phenyl-1H-indole involves its interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The compound acts as an agonist at these receptors, mimicking the effects of endogenous cannabinoids and leading to the activation of downstream signaling pathways.
Comparison with Similar Compounds
1-(5-Chloropentyl)-2-phenyl-1H-indole can be compared with other synthetic cannabinoids such as:
JWH-018: Another synthetic cannabinoid with a similar structure but different substituents.
AM-2201: A synthetic cannabinoid with a fluorine atom in place of the chlorine atom.
UR-144: A synthetic cannabinoid with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and activity at cannabinoid receptors.
Properties
CAS No. |
61205-59-2 |
|---|---|
Molecular Formula |
C19H20ClN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-(5-chloropentyl)-2-phenylindole |
InChI |
InChI=1S/C19H20ClN/c20-13-7-2-8-14-21-18-12-6-5-11-17(18)15-19(21)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2 |
InChI Key |
OKHNVVLBXRGUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















